2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride
Overview
Description
2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2OS and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .
Pharmacokinetics
Factors such as its molecular weight (29523 ), and its chemical structure could influence its pharmacokinetic properties.
Biological Activity
2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic compound notable for its unique chemical structure, which includes a chloro group, a piperazine moiety, and a thiophene derivative. Its molecular formula is C13H16ClN3OS, with a molar mass of approximately 295.22 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.
The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological and pharmaceutical applications. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H16ClN3OS |
Molar Mass | 295.22 g/mol |
Solubility | High (as hydrochloride) |
Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily as an antagonist at various receptors. The piperazine ring structure is known for modulating neurotransmitter systems, which may contribute to its efficacy in treating mood and cognitive disorders.
The compound's interaction with muscarinic receptors has been particularly noted. Studies suggest that it may have potential applications in treating conditions such as schizophrenia and depression due to its selective binding properties, which can minimize side effects associated with broader-spectrum drugs .
Comparative Analysis
Several compounds share structural similarities with this compound. Here are some notable examples:
Compound Name | Unique Features |
---|---|
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one | Contains a carbonyl group on thiophene, affecting reactivity |
4-(Thiophen-2-carbonyl)-piperazine | Lacks chloro substitution; used in different pharmacological contexts |
4-(Thiophen-3-carbonyl)-piperazine | Similar activity profile but varies in substituent position |
Case Studies and Research Findings
Research studies have highlighted the potential of this compound in various therapeutic contexts:
- Neuropharmacological Studies : In vitro studies demonstrated that the compound effectively inhibits certain receptor activities linked to mood disorders .
- Antipsychotic Potential : A study indicated that compounds with similar structures showed promise in reducing symptoms associated with schizophrenia .
- Cytotoxicity Assessments : The compound exhibits low cytotoxicity while maintaining potent biological activity, making it an attractive candidate for drug development .
Properties
IUPAC Name |
2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOLUKVJFVABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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